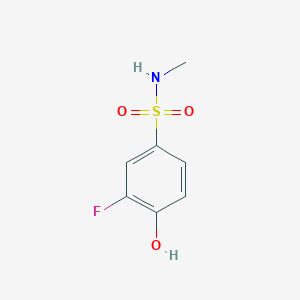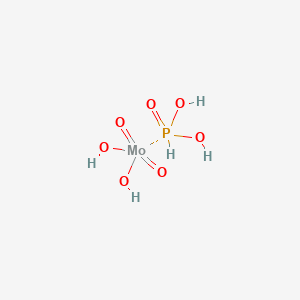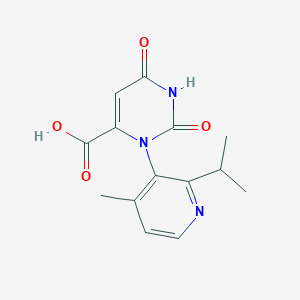
3-(2-Phenyltriazol-4-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is a heterocyclic compound that features a triazole ring fused with an acrylic acid moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
Cycloaddition Reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Acrylic Acid Introduction: The triazole derivative is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce the acrylic acid moiety.
Industrial Production Methods: Industrial production of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the click reaction and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using hydride donors such as sodium borohydride, resulting in the formation of dihydrotriazoles.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in polar solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; often carried out under acidic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties due to the bioactivity of the triazole ring.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with biological targets through the triazole ring. The triazole moiety can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. The acrylic acid group can further enhance its binding affinity and specificity towards certain molecular targets, making it a versatile compound in medicinal chemistry.
相似化合物的比较
1,2,3-Triazole: A simpler triazole derivative without the acrylic acid moiety.
2-Phenyl-1,2,3-triazole: Lacks the acrylic acid group but retains the phenyl and triazole structure.
4-Phenyl-1,2,3-triazole: Similar to 2-phenyl-1,2,3-triazole but with the phenyl group at a different position.
Uniqueness: 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. Additionally, the acrylic acid group provides a site for further functionalization, making this compound highly versatile for various applications.
属性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
3-(2-phenyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI 键 |
SWDBQUZCLPBXSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)






![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
